Cas no 98057-08-0 (5,5''-Dibromo-2,2':5',2''-terthiophene)

5,5''-Dibromo-2,2':5',2''-terthiophene is a versatile compound with unique properties. Its conjugated structure allows for efficient charge transfer, making it suitable for optoelectronic applications. The presence of bromine substituents enhances its solubility and stability. This compound is well-suited for the synthesis of advanced organic materials, particularly in the field of photovoltaics and OLED technology.
5,5''-Dibromo-2,2':5',2''-terthiophene structure
98057-08-0 structure
Product Name:5,5''-Dibromo-2,2':5',2''-terthiophene
CAS No:98057-08-0
MF:C12H6Br2S3
MW:406.179037570953
MDL:MFCD00219109
CID:806971
PubChem ID:125308004
Update Time:2025-07-19

5,5''-Dibromo-2,2':5',2''-terthiophene Chemical and Physical Properties

Names and Identifiers

    • 5,5''-Dibromo-2,2':5',2''-terthiophene
    • 2,2':5',2''-Terthiophene,5,5''-dibromo-
    • 2,5-bis(5-bromothiophen-2-yl)thiophene
    • 5,5''-DIBROMO-[2,2':5',2"]TERTHIOHENE
    • 5,5′′-DibroMo-2,2′:5′,2′′-terthiophene
    • 2,5-Bis(5-bromo-2-thienyl)thiophene
    • 5,5''-Dibromo-alpha-terthienyl
    • NSC700236
    • 2,2':5',2''-Terthiophene, 5,5''-dibromo-
    • HI93T94CTM
    • 5,5''-dibromo-[2,2':5',2']terthiohene
    • C12H6Br2S3
    • KXFPYYJGYVYXIB-UHFFFAOYSA-N
    • 6855AC
    • LS40848
    • NCI60_035970
    • AK119564
    • AX82449
    • 5,5-dibromo-[2,2:5,2']terthiohene
    • 5,5'-dibromo-2
    • 5,5''-Dibromo-2,2':5'',2''-terthiophene
    • 5,5''-Dibromo-α-terthienyl
    • NSC 700236
    • 98057-08-0
    • CHEMBL1973677
    • 5,5''-Dibromo-2,2':5',2''-terthiophene, 97%
    • 2,5''-dibromo-5,2',5',2''-terthiophene
    • 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2':5', 2'-terthiophene
    • UNII-HI93T94CTM
    • NSC-700236
    • 5,5'-dibromo-2,2':5',2'-terthiophene
    • 2,5-bis(5-bromothiophen-2-yl)thiophene, >97.0%(GC)
    • SCHEMBL498474
    • 2 pound not5-bis(5-bromothiophen-2-yl)thiophene
    • 5,5''-DIBROMO-.ALPHA.-TERTHIENYL
    • AKOS016010579
    • BS-44054
    • D4050
    • 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2:5, 2'-terthiophene
    • DTXSID70243407
    • MFCD00219109
    • 5-BROMO-5'-(5-BROMOTHIOPHEN-2-YL)-2,2'-BITHIOPHENE
    • 5,5\\'\\'-DibroMo-2,2\\':5\\',2\\'\\'-terthiophene
    • MDL: MFCD00219109
    • Inchi: 1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H
    • InChI Key: KXFPYYJGYVYXIB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=CC=C(C3=CC=C(S3)Br)S2)S1

Computed Properties

  • Exact Mass: 403.80000
  • Monoisotopic Mass: 403.8
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.7
  • XLogP3: 6.4

Experimental Properties

  • Color/Form: No data available
  • Density: 1.839
  • Melting Point: 156.0 to 160.0 deg-C
  • Boiling Point: 417.2±40.0 °C at 760 mmHg
  • Flash Point: 206.1±27.3 °C
  • Refractive Index: 1.706
  • PSA: 84.72000
  • LogP: 6.73010

5,5''-Dibromo-2,2':5',2''-terthiophene Security Information

5,5''-Dibromo-2,2':5',2''-terthiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,5''-Dibromo-2,2':5',2''-terthiophene Pricemore >>

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5,5''-Dibromo-2,2':5',2''-terthiophene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ;  10 min, rt
Reference
Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions
Kim, Eun Jung; Jung, Kwang-Ju; Lee, In-Hye; Kim, Bo Ram; Kim, Jeum-Jong; et al, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

Production Method 2

Reaction Conditions
1.1R:Bromosuccinimide, S:CHCl3, S:DMF, 2 min, rt; 13 h, rt
Reference
Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts
By Leone, Amanda K. et al, Macromolecules (Washington, 2017, 50(23), 9121-9127

Production Method 3

Reaction Conditions
1.1R:Bromosuccinimide, S:CHCl3
Reference
Structure-Property Relationships Based on Phenyl-1H-Pyrrole End-Capped Thiophene Semiconductors
By Liu, Ying et al, Australian Journal of Chemistry, 2012, 65(9), 1252-1256

Production Method 4

Reaction Conditions
1.1R:C:FeCl3, S:CH2Cl2, 10 min, rt
Reference
Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions
By Kim, Eun Jung et al, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

Production Method 5

Reaction Conditions
1.1R:Bromosuccinimide, S:AcOEt, 10 min, rt
Reference
A novel method for the bromination of thiophenes
By Arsenyan, Pavel et al, Tetrahedron Letters, 2010, 51(1), 205-208

Production Method 6

Reaction Conditions
1.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux
1.2S:(CH2OMe)2, reflux; overnight, reflux
2.1R:BuLi, S:THF, S:Me(CH2)4Me, -78°C; 1 h, -78°C
2.2R:(MeO)3B, S:THF, -78°C; overnight, -78°C → rt
2.3R:HCl, S:H2O
3.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux
3.2S:(CH2OMe)2, reflux; overnight, reflux
4.1R:Bromosuccinimide, S:DMF, rt; overnight, rt
Reference
Monodisperse Aromatic Oligomers of Defined Structure and Large Size through Selective and Sequential Suzuki Palladium-Catalyzed Cross-Coupling Reactions
By Lightowler, Stephen and Hird, Michael, Chemistry of Materials, 2005, 17(22), 5538-5549

Production Method 7

Reaction Conditions
1.1C:(dppp)NiCl2, S:Et2O, S:THF
1.2R:HCl, R:NH4Cl, S:H2O
2.1R:BuLi, S:THF
2.2R:Br2
3.1C:(dppp)NiCl2, S:Et2O, S:THF
3.2R:HCl, R:NH4Cl, S:H2O
4.1R:BuLi, S:THF
4.2R:Br2
Reference
Preparation of extended di(4-pyridyl)thiophene oligomers
By Albers, Willem M. et al, Tetrahedron, 1995, 51(13), 3895-904

Production Method 8

Reaction Conditions
1.1R:Lawesson's reagent, S:PhMe
Reference
Facile synthesis of α-polythienyls via 1,4-diketones
By Luo, Tung Mei H. and LeGoff, Eugene, Journal of the Chinese Chemical Society (Taipei, 1992, 39(4), 325-32

Production Method 9

Reaction Conditions
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH
Reference
Preparation of α-quater-, α-sexi-, and α-octithiophenes
By Nakayama, Juzo et al, Heterocycles, 1987, 26(7), 1793-6

Production Method 10

Reaction Conditions
1.1R:K2CO3, C:Pd(PPh3)4, S:H2O, S:THF, 15 h, 80°C
2.1R:Bromosuccinimide, S:THF, 8 h, 0-5°C
Reference
Hole-transport materials based on the terthienyl core unit for efficient perovskite solar cells
By Zhou, Xiaowen et al, New Journal of Chemistry, 2023, 47(10), 4739-4745

Production Method 11

Reaction Conditions
1.1R:Mg, S:THF
1.2C:72287-26-4
Reference
Synthesis and Cyclization-Induced Charge Transfer of Rectangular Bisterthiophenesiloxanes
By Li, Chensen et al, Chemistry - A European Journal, 2019, 25(60), 13701-13704

Production Method 12

Reaction Conditions
1.1
Reference
Electrochemical studies of the multi-step multi-electron redox process of tetraferrocenyloligothiophenes with electron donor and acceptor abilities
By Muraoka, Hiroki et al, Heteroatom Chemistry, 2018, 29(5-6), n/a

Production Method 13

Reaction Conditions
1.1C:(dppp)NiCl2, S:Et2O, cooled; 12 h, reflux
2.1R:Bromosuccinimide, S:CHCl3, S:AcOH, 12 h, rt
Reference
Donor-acceptor copolymers containing phthalazinone-thiophene structure synthesized by low-cost copper-catalyzed Ullmann polymerization
By Han, Jianhua et al, RSC Advances, 2016, 6(8), 6772-6781

Production Method 14

Reaction Conditions
1.1R:Bromosuccinimide, S:DMF, 0°C; 2 h, rt
Reference
Solution-Processable Organic Photovoltaic Cell Based on the Oligothiophene with Solubilizing β-alkyl Groups
By Lim, Eunhee, Molecular Crystals and Liquid Crystals, 2014, 602(1), 251-257

Production Method 15

Reaction Conditions
1.1R:Bromosuccinimide, S:DMF, 3 h, rt
Reference
Performance of fluorene and terthiophene copolymer in bilayer photovoltaic devices: The role of the polymer conformations
By Marchiori, Cleber F. N. et al, Organic Electronics, 2012, 13(11), 2716-2726

Production Method 16

Reaction Conditions
1.1R:Bromosuccinimide, S:CHCl3, 28 h, rt; rt → 0°C
1.2R:NaOH, S:H2O
Reference
Tuning photoluminescent wavelength of water-soluble oligothiophene/polymer complex film by proton bonding
By Kondo, Mizuho et al, Chemistry Letters, 2011, 40(3), 264-265

Production Method 17

Reaction Conditions
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH, rt; 1 h, reflux
Reference
Synthesis and characterization of perylene-based donor-acceptor copolymers containing triple bonds
By Kozma, E. et al, Synthetic Metals, 2010, 160(9-10), 996-1001

Production Method 18

Reaction Conditions
1.1R:Bromosuccinimide, S:DMF
Reference
Structure and electrical properties of unsubstituted oligothiophenes end-capped at the β-position
By Chisaka, Jiro et al, Chemistry of Materials, 2007, 19(10), 2694-2701

Production Method 19

Reaction Conditions
1.1R:Bromosuccinimide
Reference
Synthesis and mesogenic properties of novel terthiophene derivatives
By Liu, Ping et al, Synthetic Communications, 2006, 36(6), 685-692

Production Method 20

Reaction Conditions
1.1S:Benzene
Reference
Synthesis of 4,4''-dialkyl-α-terthiophenes and α-quinquethiophenes
By Duchenet, V. et al, Phosphorus, 1996, 118, 117-128

Production Method 21

Reaction Conditions
1.1C:(dppp)NiCl2, S:Et2O
1.2R:HCl, S:H2O
2.1R:NaHCO3, R:Br2, S:CHCl3
Reference
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
By Chiem Van Pham et al, Phosphorus, 1989, 46(3-4), 153-68

Production Method 22

Reaction Conditions
1.1R:BuLi, S:THF
1.2S:THF
2.1C:Pd(PPh3)4, S:PhMe
3.1R:Bromosuccinimide, S:CHCl3, S:AcOH
Reference
Novel electron acceptors bearing a heteroquinonoid system. I. Synthesis of conductive complexes of 5,5'-bis(dicyanomethylene)-5,5'-dihydro-Δ2,2'-bithiophene and related compounds
By Yui, Koji et al, Bulletin of the Chemical Society of Japan, 1989, 62(5), 1539-46

Production Method 23

Reaction Conditions
1.1R:Bromosuccinimide, S:CCl4
Reference
Synthesis and characterization of alkyl-, halo- and hetero-substituted derivatives of the potent phototoxin α-terthiophene
By Eachern, Anita Mac et al, Tetrahedron, 1988, 44(9), 2403-12

5,5''-Dibromo-2,2':5',2''-terthiophene Raw materials

5,5''-Dibromo-2,2':5',2''-terthiophene Preparation Products

5,5''-Dibromo-2,2':5',2''-terthiophene Suppliers

Amadis Chemical Company Limited
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Additional information on 5,5''-Dibromo-2,2':5',2''-terthiophene

Introduction to 5,5''-Dibromo-2,2':5',2''-terthiophene (CAS No. 98057-08-0)

5,5''-Dibromo-2,2':5',2''-terthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 98057-08-0, is a specialized organic compound that has garnered significant attention in the field of materials science and pharmaceutical chemistry. This terthiophene derivative, characterized by its brominated aromatic structure, exhibits unique electronic and photophysical properties, making it a valuable candidate for various advanced applications.

The molecular structure of 5,5''-Dibromo-2,2':5',2''-terthiophene consists of three thiophene rings connected in a linear fashion, with bromine atoms substituting at the 5-position of each thiophene ring. This specific arrangement imparts distinct chemical reactivity and stability, enabling its utilization in the synthesis of conductive polymers, organic semiconductors, and optoelectronic materials. The presence of bromine atoms also facilitates further functionalization through cross-coupling reactions such as Suzuki or Stille couplings, which are widely employed in the construction of complex molecular architectures.

In recent years, 5,5''-Dibromo-2,2':5',2''-terthiophene has been extensively studied for its potential in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its conjugated system and electron-withdrawing bromine substituents contribute to efficient charge transport and luminescence properties. Research published in journals such as *Advanced Materials* and *Journal of the American Chemical Society* highlights its role in enhancing the performance of OLEDs by improving hole injection and exciton dissociation. The compound's ability to form stable radicals also makes it a promising candidate for applications in spintronics and magnetic materials.

The pharmaceutical industry has also shown interest in 5,5''-Dibromo-2,2':5',2''-terthiophene due to its structural similarity to naturally occurring heterocyclic compounds known for their biological activity. Preliminary studies indicate that derivatives of this terthiophene exhibit antimicrobial and anti-inflammatory properties. Researchers are exploring its potential as a scaffold for drug discovery, leveraging its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The bromine atoms provide handles for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

From a synthetic chemistry perspective, 5,5''-Dibromo-2,2':5',2''-terthiophene serves as an important intermediate in the preparation of more complex molecules. Its reactivity toward nucleophiles and metal catalysts enables the construction of diverse molecular frameworks. For instance, palladium-catalyzed coupling reactions can be employed to introduce additional functional groups or link this terthiophene unit to other aromatic or heterocyclic systems. This versatility has made it a staple in synthetic laboratories focused on developing novel materials for electronics and energy storage.

The environmental impact of using 5,5''-Dibromo-2,2':5',2''-terthiophene is another area of consideration. While brominated compounds can pose challenges in terms of persistence and bioaccumulation, responsible handling and disposal practices can mitigate these concerns. Current research efforts are aimed at developing greener synthetic routes that minimize waste and reduce the environmental footprint associated with its production. Additionally, exploring biodegradable derivatives or alternative brominated systems may offer sustainable alternatives without compromising performance.

The future prospects for 5,5''-Dibromo-2,2':5',2''-terthiophene are promising, with ongoing investigations into its role in next-generation technologies such as flexible electronics and wearable devices. Its compatibility with solution-processable fabrication techniques makes it an attractive candidate for large-area applications where low-cost manufacturing is essential. As the demand for high-performance electronic components grows, compounds like this terthiophene derivative will continue to play a crucial role in advancing technological innovation.

In conclusion, 98057-08-0 is not just a chemical compound but a cornerstone material enabling breakthroughs across multiple disciplines. Its unique structural features and functional properties have positioned it as a key player in the development of cutting-edge technologies while also offering opportunities for pharmaceutical innovation. As research progresses,the full potential of this remarkable terthiophene derivative is expected to unfold,leading to even more impactful applications that benefit society.

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Amadis Chemical Company Limited
(CAS:98057-08-0)5,5''-Dibromo-2,2':5',2''-terthiophene
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Quantity:5g
Price ($):235.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:98057-08-0)5,5''-dibromo-[2,2':5',2"]terthiohene
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